molecular formula C15H23NO4 B073288 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine CAS No. 1153-66-8

3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine

Cat. No. B073288
CAS RN: 1153-66-8
M. Wt: 281.35 g/mol
InChI Key: PIHXXQOZBCWXOB-UHFFFAOYSA-N
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Description

3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine (DDEP) is a compound that has been studied for its interactions with various enzymes. It has been found to inactivate rat liver cytochrome P450 (P450) 3A isozymes through prosthetic heme alkylation of the apoprotein . It is also known to inactivate horseradish peroxidase (HRP) in the presence of H2O2 . Furthermore, it has been identified as a novel multifunctional feed additive with an anti-oxidation function .


Molecular Structure Analysis

The molecular formula of 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine is C15H23NO4 . The structure of the compound is not explicitly detailed in the search results.


Chemical Reactions Analysis

In the presence of H2O2, horseradish peroxidase (HRP) catalyzes the one-electron oxidation of DDEP, leading to the formation of an ethyl radical, inactivation of the enzyme, and formation of an altered heme product . DDEP is also known to inactivate hepatic cytochrome P450 (P450) enzymes 2C11, 2C6, and 3A1 .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine is 281.35 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Interaction with Liver Microsomes : This compound interacts with the NADPH-dependent electron transport system of rat liver microsomes. It forms a complex with cytochrome P-450 and inhibits the activity of NADPH-cytochrome c reductase and methindione demethylase (Sniedze et al., 1977).

  • Degradation of Cytochromes : It causes degradation of rat liver cytochrome P450 3A isozymes through prosthetic heme alkylation, marking them for rapid proteolysis. This indicates a role in the hepatic cytosolic ubiquitin-dependent proteolytic system (Correia et al., 1992).

  • Synthesis and Characterization : A novel derivative of this compound was synthesized and characterized, demonstrating the potential for creating new molecules with unique properties (Maru & Shah, 2015).

  • Formation of N-Alkylprotoporphyrin IX : This compound has been shown to contribute to the formation of N-alkylprotoporphyrin IX, impacting the activity of cytochrome P-450 (Ortiz de Montellano et al., 1981).

  • Oxidation Catalyzed by Horseradish Peroxidase : It undergoes one- and two-electron oxidation catalyzed by horseradish peroxidase, influencing the inactivation of certain enzymes (Sugiyama et al., 1994).

  • Pharmacological Activity as Calcium Channel Antagonists : The compound and its derivatives have been studied for their role as calcium channel antagonists, important in the treatment of cardiovascular diseases (Fossheim et al., 1982).

  • Antiulcer Activity : Some derivatives of this compound have been synthesized and evaluated for their antiulcer activities, showing significant potential in this area (Subudhi et al., 2009).

  • Cerebral Vasodilator : A derivative was identified as a cerebral vasodilator and its concentration in plasma can be determined by electron capture gas chromatography, suggesting its potential in treating cerebral vascular conditions (Higuchi et al., 1975).

properties

IUPAC Name

diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHXXQOZBCWXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151042
Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine

CAS RN

1153-66-8
Record name 3,5-Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1153-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.249
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Record name 3,5-DICARBETHOXY-2,6-DIMETHYL-4-ETHYL-1,4-DIHYDROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2P6EX7SX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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